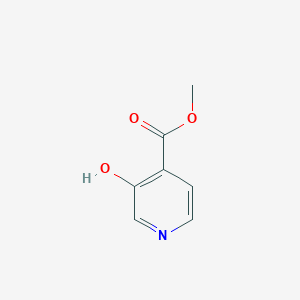
Methyl 3-hydroxyisonicotinate
カタログ番号 B160519
分子量: 153.14 g/mol
InChIキー: OJRUFSZEJPZKQV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US07371863B2
Procedure details


To a stirred suspension of methyl 3-hydroxy-isonicotinate (176 g; 1.15 mol) in water/ice (50/50, 1700 mL), was added hydroxylamine hydrochloride (127.9 g; 1.84 mol). The temperature fell to −5° C. and then aqueous NaOH solution (454 mL, 28% w/v) was added dropwise keeping the temperature below 5° C. during the addition. Hereafter the reaction mixture was stirred at ambient temperature for 1.5 h followed by heating to 60° C. At this temperature the pH was adjusted to 5.4 by the addition of aqueous hydrochloric acid (10 M) at which point a heavy precipitate forms. The reaction mixture was then stirred at ambient temperature followed by cooling to 5° C. The pH was then adjusted to 4.0 by the addition of aqueous hydrochloric acid (10 M), and then was stirred whilst cold for 1.5 h. The crystals were filtered off, rinsed with water (3×100 mL), dried on the filter and then dried further at reduced pressure and 40° C. overnight to give 3,N-dihydroxy-isonicotinamide (169.3 g, 96%; HPLC purity 98%) as a white solid.

[Compound]
Name
water ice
Quantity
1700 mL
Type
solvent
Reaction Step One





Yield
96%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[N:10][CH:9]=[CH:8][C:3]=1[C:4](OC)=[O:5].Cl.[NH2:13][OH:14].[OH-].[Na+].Cl>>[OH:1][C:2]1[CH:11]=[N:10][CH:9]=[CH:8][C:3]=1[C:4]([NH:13][OH:14])=[O:5] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
176 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C(=O)OC)C=CN=C1
|
[Compound]
|
Name
|
water ice
|
|
Quantity
|
1700 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
127.9 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
Step Three
|
Name
|
|
|
Quantity
|
454 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Hereafter the reaction mixture was stirred at ambient temperature for 1.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fell to −5° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 5° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
during the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating to 60° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was then stirred at ambient temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling to 5° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred whilst cold for 1.5 h
|
|
Duration
|
1.5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystals were filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with water (3×100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried on the
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried further at reduced pressure and 40° C. overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C(=O)NO)C=CN=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 169.3 g | |
| YIELD: PERCENTYIELD | 96% | |
| YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
